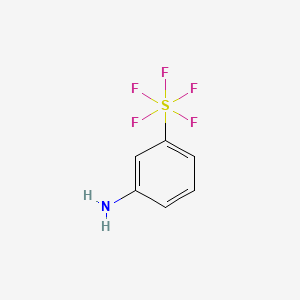

3-Aminophenylsulfur Pentafluoride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(pentafluoro-λ6-sulfanyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F5NS/c7-13(8,9,10,11)6-3-1-2-5(12)4-6/h1-4H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUFLICUHOXHWER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(F)(F)(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381309 | |

| Record name | 3-Aminophenylsulfur Pentafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2993-22-8 | |

| Record name | (OC-6-21)-(3-Aminophenyl)pentafluorosulfur | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2993-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminophenylsulfur Pentafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Aminophenylsulfur Pentafluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Aminophenylsulfur Pentafluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the core physicochemical properties of 3-Aminophenylsulfur Pentafluoride (3-APSF). It is intended to serve as a technical resource for researchers, chemists, and professionals in the field of drug development. The guide summarizes key quantitative data, outlines general experimental protocols for its synthesis and characterization, and discusses its relevance in a biological context, particularly in medicinal chemistry.

Core Physicochemical Properties

This compound is a unique organofluorine compound that has garnered interest in medicinal chemistry and materials science. The presence of the pentafluorosulfanyl (SF₅) group, often considered a "super trifluoromethyl group," imparts distinct electronic and lipophilic characteristics.[1] These properties can significantly influence a molecule's metabolic stability, membrane permeability, and binding affinity, making it a valuable substituent in the design of novel therapeutic agents.[1]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source |

| CAS Number | 2993-22-8 | [2][3][4][5][6] |

| Molecular Formula | C₆H₆F₅NS | [2][4][5] |

| Molecular Weight | 219.18 g/mol | [2][4] |

| Appearance | Light brown crystals or low melting solid | [2][4][7] |

| Melting Point | 35 °C | [2][3][4] |

| Boiling Point | 87 °C at 3.2 mmHg | [2][3][4] |

| Solubility | Soluble in methanol | [2][3][4] |

| pKa (Predicted) | 2.86 ± 0.10 | [2][3][4] |

Experimental Protocols

Detailed experimental protocols for specific studies involving this compound are often proprietary or published within larger research articles. However, this section outlines the general methodologies for its synthesis and characterization based on established chemical principles.

General Synthesis Workflow

The synthesis of arylsulfur pentafluorides, including 3-APSF, typically involves the introduction of the SF₅ group onto an aromatic ring. While specific reagents and conditions may vary, a common conceptual pathway involves the reaction of a suitable precursor, such as an aryl disulfide or a sulfenyl chloride, with a fluorinating agent. The amino group can either be present on the starting material or introduced in a subsequent step.

Below is a generalized workflow for the synthesis and purification of this compound.

Caption: Generalized Synthesis Workflow for 3-APSF.

Characterization Methods

To confirm the identity and purity of synthesized this compound, a suite of standard analytical techniques is employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To identify the protons on the aromatic ring and the amine group, confirming their chemical environment and coupling patterns.

-

¹⁹F NMR: Crucial for confirming the presence and structure of the SF₅ group, which typically shows a characteristic satellite pattern.

-

¹³C NMR: To identify the carbon atoms in the molecule.

-

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition through high-resolution mass spectrometry (HRMS).

-

Infrared (IR) Spectroscopy: To identify functional groups, such as the N-H stretches of the amine and vibrations associated with the S-F bonds.

-

Melting Point Analysis: To assess the purity of the crystalline solid. A sharp melting point close to the literature value (35 °C) indicates high purity.[2][3][4]

Biological Context and Applications in Drug Development

The pentafluorosulfanyl (SF₅) group is a highly electronegative and lipophilic moiety that is metabolically stable.[1] These characteristics make it an attractive substituent for medicinal chemists seeking to enhance the drug-like properties of lead compounds.

The introduction of an SF₅ group can influence:

-

Lipophilicity: Affecting how a molecule interacts with biological membranes and hydrophobic pockets of target proteins.

-

Metabolic Stability: The S-F bonds are highly resistant to cleavage by metabolic enzymes, which can increase the half-life of a drug.[1]

-

Binding Affinity: The strong electron-withdrawing nature of the SF₅ group can alter the electronic profile of the aromatic ring, potentially improving interactions with biological targets.

The 3-amino group on the phenyl ring serves as a versatile chemical handle for further modification, allowing 3-APSF to be used as a building block for more complex molecules.

Caption: Use of 3-APSF in Medicinal Chemistry Workflow.

Hypothetical Biological Screening Workflow

Once a library of compounds is synthesized from 3-APSF, a systematic workflow is required to evaluate their biological activity. This process is fundamental to identifying promising drug candidates.

Caption: Workflow for Biological Screening of 3-APSF Derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 2993-22-8 [amp.chemicalbook.com]

- 3. This compound CAS#: 2993-22-8 [m.chemicalbook.com]

- 4. This compound | 2993-22-8 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. 2993-22-8 | this compound, 98% | 3APSF [aspirasci.com]

- 7. synquestlabs.com [synquestlabs.com]

3-Aminophenylsulfur Pentafluoride CAS number and identifiers

This guide provides a comprehensive overview of the core identifiers for 3-Aminophenylsulfur Pentafluoride, a compound of interest for researchers and professionals in drug development and chemical synthesis. The data is presented for clear reference and easy comparison.

Core Identifiers

The following table summarizes the key chemical identifiers for this compound.

| Identifier Type | Data |

| CAS Number | 2993-22-8[1][2] |

| Molecular Formula | C6H6F5NS[1] |

| Molecular Weight | 219.17 g/mol [1] |

| Synonyms | 3-(Pentafluorothio)aniline, 3-Pentafluorosulfur aniline, 3-(PENTAFLUOROSULFANYL)ANILINE[3] |

| InChI | InChI=1S/C6H6F5NS/c7-13(8,9,10,11)6-3-1-2-5(12)4-6/h1-4H,12H2[3][4] |

| InChIKey | NUFLICUHOXHWER-UHFFFAOYSA-N[3][4] |

| SMILES | C1(S(F)(F)(F)(F)F)=CC=CC(N)=C1[3][4] |

| MDL Number | MFCD00674199[2] |

Logical Relationship of Identifiers

The diagram below illustrates the relationship between the common name of the compound and its various structural and registry identifiers. Each identifier provides a unique way to define and reference the same chemical entity.

Caption: Relationship between the chemical name and its primary identifiers.

References

synthesis of arylsulfur pentafluorides early methods

An In-Depth Technical Guide to the Early Synthetic Methods of Arylsulfur Pentafluorides

Introduction

The pentafluorosulfanyl (SF₅) group, often dubbed a "super-trifluoromethyl group," has garnered significant interest across chemical disciplines, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its unique combination of high electronegativity, metabolic stability, and lipophilicity makes it a desirable moiety for molecular design.[1][2] However, the journey to access arylsulfur pentafluorides (ArSF₅) was initially fraught with challenges, characterized by harsh reaction conditions, expensive reagents, and low yields. The pioneering work, primarily from the 1960s, laid the foundational chemistry for what would become a burgeoning field. This guide provides a detailed overview of these early, seminal methods for the synthesis of arylsulfur pentafluorides.

Oxidative Fluorination of Diaryl Disulfides with Silver Difluoride (AgF₂)

The first synthesis of an arylsulfur pentafluoride was reported by William A. Sheppard in 1961, marking a pivotal moment in organofluorine chemistry.[1][2][3] This method relies on the potent oxidative power of silver difluoride (AgF₂) to convert diaryl disulfides into the desired ArSF₅ compounds. The reaction proceeds through a stepwise fluorination process, with the arylsulfur trifluoride (ArSF₃) being a key intermediate.[4]

Despite its landmark status, the method suffered from the high cost of AgF₂ and generally low product yields, often below 30%.[3][4] For instance, the synthesis of the parent phenylsulfur pentafluoride from diphenyl disulfide afforded a mere 9% yield.[1][3] Higher yields were achievable when the aromatic ring was deactivated with electron-withdrawing groups, such as a nitro group, which provided yields in the range of 15-30%.[4]

Logical Workflow: Sheppard's AgF₂ Method

Caption: Oxidative fluorination of diaryl disulfides using AgF₂.

Key Experimental Protocol: Synthesis of p-Nitrophenylsulfur Pentafluoride

The following protocol is adapted from the work of W. A. Sheppard, J. Am. Chem. Soc. 1962, 84, 3064-3072.[5][6]

-

Apparatus: A 500-ml, three-necked flask is equipped with a sturdy stirrer, a thermometer, and a reflux condenser protected by a drying tube. All glassware must be scrupulously dried.

-

Reagents:

-

Bis(p-nitrophenyl) disulfide (15.4 g, 0.05 mole)

-

Silver(II) fluoride (AgF₂) (58.4 g, 0.4 mole)

-

1,1,2-trichloro-1,2,2-trifluoroethane (fluorocarbon solvent) (250 ml)

-

-

Procedure:

-

The flask is charged with bis(p-nitrophenyl) disulfide and the fluorocarbon solvent.

-

The mixture is stirred to form a slurry, and silver(II) fluoride is added in portions over 30 minutes. The addition is exothermic, and the temperature should be maintained below 40°C, with cooling if necessary.

-

After the addition is complete, the reaction mixture is stirred at room temperature for an additional 2 hours.

-

The mixture is then heated to reflux (approximately 48°C) and maintained at this temperature for 16 hours.

-

After cooling, the reaction mixture, containing a black precipitate of AgF, is filtered. The solid residue is washed with two 50-ml portions of fresh fluorocarbon solvent.

-

The combined filtrate and washings are concentrated under reduced pressure to yield a crude solid.

-

The crude product is purified by recrystallization from methanol, affording p-nitrophenylsulfur pentafluoride as pale yellow crystals.

-

Direct Fluorination with Elemental Fluorine (F₂)

As an alternative to expensive metal fluorides, direct fluorination using elemental fluorine (F₂) was explored. This method, reported in 2000, involved treating bis(p- or m-nitrophenyl) disulfide with F₂ gas, heavily diluted with nitrogen, at low temperatures in acetonitrile.[1][3] While this approach avoided the use of AgF₂, it presented its own significant challenges. Elemental fluorine is highly toxic, corrosive, and explosive, requiring specialized equipment and handling procedures.[3]

The scope of this method was largely restricted to electron-deficient substrates. The extreme reactivity of F₂ made it unsuitable for many other aromatic systems, which would undergo uncontrolled side reactions, including fluorination of the aromatic ring itself.[3] Nevertheless, for suitable substrates, it offered improved yields of around 40% for nitrophenylsulfur pentafluorides.[1][3]

Logical Workflow: Direct Fluorination

Caption: Synthesis of ArSF₅ via direct fluorination with F₂ gas.

Key Experimental Protocol: Synthesis of m-Nitrophenylsulfur Pentafluoride

The following protocol is based on the method described by S. S. K. Sir, J. Fluorine Chem. 2000, 101, 279-283.

-

Apparatus: A fluoropolymer (FEP) reaction vessel equipped with a gas inlet tube, a magnetic stirrer, a thermometer, and a gas outlet connected to a scrubber (containing soda lime and alumina).

-

Reagents:

-

Bis(m-nitrophenyl) disulfide (1.0 g, 3.24 mmol)

-

Anhydrous acetonitrile (50 ml)

-

Fluorine gas (10% v/v in Nitrogen)

-

-

Procedure:

-

A solution of bis(m-nitrophenyl) disulfide in anhydrous acetonitrile is prepared in the FEP reactor.

-

The solution is cooled to -20°C using a cryostat.

-

The diluted fluorine gas mixture is bubbled through the stirred solution at a controlled rate. The reaction progress is monitored by GC or ¹⁹F NMR.

-

The reaction is highly exothermic and the temperature must be carefully controlled.

-

Upon completion, the reaction mixture is purged with nitrogen gas to remove any residual fluorine.

-

The solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel (using a mixture of hexane and ethyl acetate as eluent) to yield m-nitrophenylsulfur pentafluoride.

-

Other Early Oxidative Fluorination Methods

Besides AgF₂ and F₂, other strong fluorinating agents were investigated, though they generally offered little advantage in terms of yield, cost, or safety.

-

Xenon Difluoride (XeF₂): This expensive reagent was used to fluorinate diphenyl disulfide, but the yield of phenylsulfur pentafluoride was only 25%.[1][3] A significant by-product was the corresponding arylsulfur chlorotetrafluoride (ArSF₄Cl) if a chloride source was present.[7]

-

Iodine Pentafluoride (IF₅): This reagent was used for the direct oxidation of polychlorinated pyridine thiols to the corresponding polychloropyridine-SF₅ compounds. However, this method also suffered from low yields and a narrow substrate scope.[7]

Summary of Early Synthesis Methods

The following table summarizes the quantitative data for the key early methods for synthesizing arylsulfur pentafluorides.

| Method | Starting Material | Key Reagent(s) | Typical Solvent | Temperature (°C) | Yield (%) | Limitations |

| Sheppard Synthesis | Diphenyl disulfide | AgF₂ | CCl₃F | 125 | 9 | High cost, low yield, harsh conditions. |

| Sheppard (Modified) | Bis(p-nitrophenyl) disulfide | AgF₂ | CCl₂FCClF₂ | Reflux (~48) | 15 - 30 | High cost, limited to deactivated arenes.[4] |

| Direct Fluorination | Bis(m-nitrophenyl) disulfide | F₂ / N₂ | Acetonitrile | -20 | ~40 | Highly hazardous reagent, limited to deactivated arenes.[1][3] |

| XeF₂ Fluorination | Diphenyl disulfide | XeF₂ | CH₂Cl₂ | Room Temp | 25 | Very expensive reagent, moderate yield.[1][3] |

| IF₅ Fluorination | Polychloropyridine thiol | IF₅ | N/A | N/A | Low | Narrow scope, low yield.[7] |

Conclusion

The early methods for the synthesis of arylsulfur pentafluorides were foundational but impractical for widespread application. They were hampered by a reliance on expensive (AgF₂, XeF₂), hazardous (F₂), or narrowly applicable (IF₅) reagents, and consistently produced low to moderate yields. The pioneering work of Sheppard and others, however, demonstrated the feasibility of creating the Ar-SF₅ bond and unveiled the unique properties of this functional group. These initial struggles paved the way for the development of more practical, cost-effective, and higher-yielding methods in subsequent decades, such as those proceeding via arylsulfur chlorotetrafluoride (ArSF₄Cl) intermediates, which have truly opened the door to the routine use of the SF₅ group in modern chemistry.[1][8][9]

References

- 1. BJOC - Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry [beilstein-journals.org]

- 2. Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. (Hetero)aryl‐SVI Fluorides: Synthetic Development and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry [beilstein-journals.org]

- 9. Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of "super-trifluoromethyl" arene chemistry and its industry - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3-Aminophenylsulfur Pentafluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 3-Aminophenylsulfur Pentafluoride. Due to the limited availability of published experimental data for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established spectroscopic principles and analysis of analogous compounds. Detailed experimental protocols for acquiring such data are also provided to aid researchers in their analytical endeavors. This guide is intended to serve as a valuable resource for scientists and professionals involved in the synthesis, characterization, and application of novel organofluorine compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are derived from the analysis of similar aromatic amines and compounds containing the pentafluorosulfanyl (SF₅) group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~7.1 - 7.3 | Doublet of Triplets | J(H-F) ≈ 3-5, J(H-H) ≈ 2 |

| H-4 | ~6.8 - 7.0 | Triplet of Doublets | J(H-H) ≈ 8, J(H-F) ≈ 3-5 |

| H-5 | ~7.2 - 7.4 | Triplet | J(H-H) ≈ 8 |

| H-6 | ~6.7 - 6.9 | Doublet of Doublets | J(H-H) ≈ 8, J(H-H) ≈ 2 |

| -NH₂ | ~3.5 - 4.5 (broad) | Singlet | - |

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-SF₅) | ~150 - 155 |

| C-2 | ~115 - 120 |

| C-3 (C-NH₂) | ~145 - 150 |

| C-4 | ~118 - 123 |

| C-5 | ~128 - 132 |

| C-6 | ~114 - 119 |

Table 3: Predicted ¹⁹F NMR Spectral Data (376 MHz, CDCl₃)

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Axial (1F) | ~80 - 90 | Quintet | J(Fₐₓ-Fₑq) ≈ 145-155 |

| Equatorial (4F) | ~60 - 75 | Doublet | J(Fₑq-Fₐₓ) ≈ 145-155 |

Note: The ¹⁹F NMR spectrum of an SF₅ group is highly characteristic, typically showing a doublet for the four equatorial fluorines and a quintet for the axial fluorine due to spin-spin coupling between them. The chemical shifts are sensitive to the electronic environment of the aromatic ring.[1]

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3450 - 3350 | N-H Asymmetric & Symmetric Stretching | Medium |

| 3100 - 3000 | Aromatic C-H Stretching | Medium |

| 1620 - 1580 | N-H Bending (Scissoring) | Strong |

| 1600 - 1450 | Aromatic C=C Ring Stretching | Medium |

| 1335 - 1250 | Aromatic C-N Stretching | Strong |

| 890 - 810 | S-F Stretching | Strong |

| 910 - 665 | N-H Wagging | Broad |

| 620 - 580 | S-F Bending | Strong |

Note: The IR spectrum of an aniline derivative is characterized by N-H stretching and bending vibrations.[2][3][4][5][6] The strong absorptions in the lower wavenumber region are indicative of the S-F bonds.

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment | Notes |

| 219 | [M]⁺ (Molecular Ion) | The molecular ion peak for an amine will have an odd nominal mass. |

| 200 | [M - F]⁺ | Loss of a fluorine atom. |

| 127 | [M - SF₄]⁺ | Loss of sulfur tetrafluoride. |

| 92 | [M - SF₅]⁺ | Loss of the pentafluorosulfanyl group to give the aniline radical cation. |

| 65 | [C₅H₅]⁺ | A common fragment in the mass spectra of aromatic compounds, often arising from the aniline fragment after loss of HCN.[7] |

Note: The fragmentation of aromatic amines is often characterized by an intense molecular ion peak.[8] Common fragmentation pathways include the loss of neutral molecules like HCN from the aniline fragment.[7][8][9]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, if quantitative analysis or precise referencing is required.

-

-

¹H NMR Spectroscopy:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Parameters:

-

Spectral Width: ~16 ppm

-

Number of Scans: 16-64 (depending on sample concentration)

-

Relaxation Delay (d1): 1-2 seconds

-

Acquisition Time: 2-4 seconds

-

-

Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the internal standard (TMS at 0.00 ppm).

-

-

¹³C NMR Spectroscopy:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Acquisition Parameters:

-

Spectral Width: ~240 ppm

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation Delay (d1): 2-5 seconds

-

-

Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak or TMS.

-

-

¹⁹F NMR Spectroscopy:

-

Spectrometer: Operating at the appropriate frequency for ¹⁹F (e.g., 376 MHz on a 400 MHz instrument).

-

Pulse Program: Standard single-pulse experiment, often with proton decoupling.

-

Acquisition Parameters:

-

Spectral Width: ~200 ppm

-

Number of Scans: 64-256

-

Relaxation Delay (d1): 1-2 seconds

-

-

Processing: Similar to ¹H NMR. An external reference standard (e.g., CFCl₃) is typically used.

-

IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.

-

Acquisition Parameters:

-

Scan Range: 4000 - 400 cm⁻¹

-

Number of Scans: 16-32

-

Resolution: 4 cm⁻¹

-

-

Background Correction: Record a background spectrum of the clean, empty ATR crystal before analyzing the sample. The instrument software will automatically subtract the background from the sample spectrum.

-

Mass Spectrometry

-

Sample Introduction:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

-

Ionization:

-

Method: Electrospray Ionization (ESI) is a common technique for this type of molecule.

-

Polarity: Positive ion mode is typically used for amines.

-

-

Mass Analysis:

-

Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurements.

-

Acquisition Mode: Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions.

-

Tandem MS (MS/MS): To further investigate fragmentation patterns, select the molecular ion (m/z 219) as the precursor ion and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.

-

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study – Material Science Research India [materialsciencejournal.org]

- 4. Study on Infrared Spectra of Poly Aniline Synthesized by Chemical Oxidation Method – Oriental Journal of Chemistry [orientjchem.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. GCMS Section 6.15 [people.whitman.edu]

- 9. The High-Resolution Mass Spectral Fragmentation Pathways of Primary Aromatic Amines [hnxb.org.cn]

The Pentafluorosulfanyl Group: An In-depth Technical Guide to its Electronic Properties for Researchers and Drug Development Professionals

Introduction

The pentafluorosulfanyl (SF5) group has emerged as a substituent of significant interest in medicinal chemistry, agrochemistry, and materials science, earning the moniker of a "super-trifluoromethyl" group.[1][2][3][4] Its unique combination of electronic and steric properties offers advantages in the design of novel molecules with enhanced stability, lipophilicity, and biological activity. This technical guide provides a comprehensive overview of the core electronic properties of the SF5 group, supported by quantitative data, experimental methodologies, and comparative analyses to aid researchers in leveraging this powerful functional group.

Core Electronic Properties of the Pentafluorosulfanyl Group

The electronic character of the SF5 group is dominated by its strong electron-withdrawing nature, which significantly influences the properties of the molecule to which it is attached. This is a consequence of the high electronegativity of the fluorine atoms.[3][5]

Electronegativity and Dipole Moment

The SF5 group is one of the most electronegative substituents known in organic chemistry.[3] This high electronegativity leads to a significant dipole moment in molecules containing this group.[6][7]

Table 1: Electronegativity and Dipole Moment of the SF5 Group Compared to Other Groups

| Property | SF5 Group | CF3 Group | Reference |

| Electronegativity (Pauling Scale) | 3.65 | 3.36 | [8] |

| Dipole Moment of Ph-X (Debye) | 3.44 D | 2.60 D | [6] |

Hammett and Taft Parameters: Inductive and Resonance Effects

The electron-withdrawing ability of the SF5 group is quantified by its Hammett (σ) and Taft (σ*) parameters, which describe its influence on the electronic properties of aromatic and aliphatic systems, respectively. These parameters reveal both strong inductive and resonance effects.

Table 2: Hammett and Taft Electronic Parameters for the SF5 Group

| Parameter | Value | Comparison with CF3 | Reference |

| Hammett Constant (σp) | 0.68 | 0.54 | [14] |

| Hammett Constant (σm) | 0.61 | 0.43 | [14] |

| Taft Polar Substituent Constant (σI) | 0.55 | 0.39 | [14] |

| Taft Resonance Substituent Constant (σR) | 0.11 | 0.12 | [14] |

The large positive values for σp, σm, and σI highlight the potent electron-withdrawing nature of the SF5 group through both resonance and inductive effects.[14]

Experimental Methodologies for Determining Electronic Properties

The characterization of the electronic properties of the SF5 group relies on a combination of experimental techniques and computational methods.

Spectroscopic and Crystallographic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR spectroscopy is a powerful tool for probing the electronic environment of the SF5 group. The chemical shifts of the fluorine nuclei are sensitive to the electron density at the sulfur atom and can provide insights into the electronic effects of the substituent.[15][16][17]

-

X-ray Crystallography: Single-crystal X-ray diffraction provides precise information about the geometry of the SF5 group, including bond lengths and angles. This data is crucial for understanding the steric and electronic interactions within the molecule.[1][2]

-

Gas-Phase Electron Diffraction (GED): GED is used to determine the structure of molecules in the gas phase, free from intermolecular interactions that are present in the solid state. This technique provides valuable data on the intrinsic geometry of SF5-containing compounds.[5][18][19]

Physicochemical Measurements

-

pKa Determination: The effect of the SF5 group on the acidity or basicity of a molecule can be determined by measuring the pKa value through potentiometric or spectrophotometric titration. This provides a direct measure of the electron-withdrawing strength of the substituent.[20]

-

Dipole Moment Measurement: The dipole moment of a molecule can be determined experimentally by measuring the dielectric constant of a dilute solution of the compound in a nonpolar solvent.[21][22][23][24]

Computational Chemistry

Quantum chemical calculations, such as Density Functional Theory (DFT), are widely used to complement experimental data and to predict the electronic properties of molecules containing the SF5 group. These methods can provide valuable insights into molecular geometry, electronic distribution, and reactivity.[3][25][26][27][28][29][30][31]

Visualizing Key Relationships and Workflows

Comparison of Electronic Properties: SF5 vs. CF3

The following diagram illustrates the key differences in electronic properties between the pentafluorosulfanyl and trifluoromethyl groups.

Caption: A logical diagram comparing the key electronic properties of the SF5 and CF3 groups.

Generalized Experimental Workflow for the Synthesis of SF5-Aromatic Compounds

The introduction of the SF5 group onto an aromatic ring is a key step in the synthesis of many valuable compounds. The following diagram outlines a generalized workflow for this process.

Caption: A generalized experimental workflow for the synthesis of SF5-containing aromatic compounds.

Conclusion

The pentafluorosulfanyl group possesses a unique and powerful set of electronic properties that make it a highly valuable substituent in modern chemistry. Its strong electron-withdrawing character, high electronegativity, and significant dipole moment, all surpassing those of the trifluoromethyl group, provide medicinal chemists and materials scientists with a versatile tool for fine-tuning molecular properties. A thorough understanding of these electronic characteristics, supported by robust experimental and computational methodologies, is crucial for the rational design of next-generation pharmaceuticals, agrochemicals, and advanced materials. This guide provides a foundational resource for researchers seeking to explore and exploit the remarkable potential of the pentafluorosulfanyl group.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. corpus.ulaval.ca [corpus.ulaval.ca]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. dalalinstitute.com [dalalinstitute.com]

- 10. Taft equation - Wikipedia [en.wikipedia.org]

- 11. scribd.com [scribd.com]

- 12. taylorfrancis.com [taylorfrancis.com]

- 13. Temperature effect on the steric and polar Taft substituent parameter values - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 14. sussex.figshare.com [sussex.figshare.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 19. research.ed.ac.uk [research.ed.ac.uk]

- 20. web.viu.ca [web.viu.ca]

- 21. ias.ac.in [ias.ac.in]

- 22. researchgate.net [researchgate.net]

- 23. homepages.uni-regensburg.de [homepages.uni-regensburg.de]

- 24. youtube.com [youtube.com]

- 25. researchgate.net [researchgate.net]

- 26. sfu.ca [sfu.ca]

- 27. researchgate.net [researchgate.net]

- 28. escholarship.org [escholarship.org]

- 29. [1808.05325] Electronic properties of binary compounds with high fidelity and high throughput [arxiv.org]

- 30. Making sure you're not a bot! [academiccommons.columbia.edu]

- 31. electronicsandbooks.com [electronicsandbooks.com]

Navigating the Physicochemical Landscape of 3-Aminophenylsulfur Pentafluoride: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the lipophilicity and solubility of 3-Aminophenylsulfur Pentafluoride (3-APSF), a compound of increasing interest in medicinal chemistry and drug development. The unique properties imparted by the pentafluorosulfanyl (SF₅) group, often considered a "super-trifluoromethyl" group, make a thorough understanding of its physicochemical characteristics essential for its application in novel pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

The lipophilicity and solubility of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For this compound, these properties are heavily influenced by the presence of the highly electronegative and lipophilic SF₅ group, as well as the basic amino group.

Data Presentation

| Property | Value | Source/Method |

| Molecular Formula | C₆H₆F₅NS | - |

| Molecular Weight | 219.18 g/mol | - |

| Melting Point | 35 °C | ChemicalBook[1] |

| Boiling Point | 87 °C at 3.2 mmHg | ChemicalBook[1][2] |

| Predicted pKa | 2.86 ± 0.10 | ChemicalBook[1][2] |

| Solubility in Methanol | Soluble | ChemicalBook[1][2] |

| Predicted logP | ~4.23 (estimated) | Based on 2-Methyl-5-(pentafluoro-λ6-sulfanyl)aniline[1] |

| Predicted Aqueous Solubility | Very Low (estimated) | Inferred from high lipophilicity |

Experimental Protocols

Accurate determination of lipophilicity and solubility is paramount in drug discovery. The following are detailed methodologies for key experiments that can be employed to characterize this compound.

Determination of Octanol-Water Partition Coefficient (logP) by Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the partition coefficient.

Methodology:

-

Preparation of Phases: Prepare n-octanol saturated with water and water saturated with n-octanol to ensure thermodynamic equilibrium. The aqueous phase should be a buffer of appropriate pH (e.g., phosphate-buffered saline pH 7.4) to maintain the analyte in its neutral form, given the predicted pKa of 2.86.

-

Sample Preparation: A stock solution of this compound is prepared in the aqueous phase.

-

Partitioning: A known volume of the stock solution is added to a mixture of the pre-saturated n-octanol and aqueous phases in a flask.

-

Equilibration: The flask is securely sealed and agitated (e.g., on a mechanical shaker) at a constant temperature for a sufficient time (typically 24 hours) to allow for complete partitioning of the analyte between the two phases.

-

Phase Separation: The mixture is allowed to stand undisturbed until the two phases have clearly separated. Centrifugation can be used to facilitate a clean separation.

-

Quantification: The concentration of this compound in both the aqueous and n-octanol phases is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Determination of Thermodynamic Aqueous Solubility

This method determines the equilibrium solubility of a compound in an aqueous medium.

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a vial containing a known volume of the aqueous buffer (e.g., PBS pH 7.4).

-

Equilibration: The vial is sealed and agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.

-

Phase Separation: The suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) to remove the undissolved solid.

-

Quantification: The concentration of the dissolved this compound in the clear filtrate is determined by a validated analytical method, such as HPLC-UV.

-

Result: The determined concentration represents the thermodynamic solubility of the compound under the specified conditions.

Synthesis Workflow

The synthesis of this compound typically involves a two-step process starting from a commercially available nitro-substituted precursor. The general workflow is outlined below.

Detailed Synthesis Protocol (Reduction Step)

The reduction of the nitro group is a critical step in the synthesis of this compound. A common and effective method is the use of a metal in an acidic medium.

Methodology (Reduction of 3-Nitrophenylsulfur Pentafluoride):

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-Nitrophenylsulfur Pentafluoride and a suitable solvent such as ethanol.

-

Addition of Reducing Agent: Add an excess of iron powder (or tin granules) to the stirred solution.

-

Acidification: Slowly add concentrated hydrochloric acid dropwise to the reaction mixture. The reaction is exothermic and may require cooling to control the rate.

-

Reaction Monitoring: Heat the mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the excess metal.

-

Neutralization and Extraction: Make the filtrate alkaline by the addition of a base (e.g., sodium hydroxide solution). Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to afford pure this compound.

This guide provides a foundational understanding of the key physicochemical properties of this compound and the experimental approaches to their determination. The continued exploration of this and other SF₅-containing molecules holds significant promise for the future of drug discovery.

References

Thermal Stability of Aminophenylsulfur Pentafluorides: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The pentafluorosulfanyl (SF5) group has garnered significant interest in medicinal chemistry and materials science due to its unique electronic properties and robust stability. This guide provides a technical overview of the thermal stability of aminophenylsulfur pentafluorides, a class of compounds incorporating this "super-trifluoromethyl" moiety. While specific quantitative data for the thermal decomposition of various aminophenylsulfur pentafluorides is not widely available in publicly accessible literature, this document outlines the expected stability based on the known characteristics of the SF5 group and provides detailed, generalized protocols for its experimental determination using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Introduction to the Pentafluorosulfanyl Group and its Influence on Thermal Stability

The pentafluorosulfanyl (SF5) group is recognized for imparting exceptional thermal and chemical stability to organic molecules. This stability is primarily attributed to the high strength of the sulfur-fluorine bonds within the octahedral SF5 moiety.[1][2] Consequently, aromatic compounds substituted with an SF5 group, such as aminophenylsulfur pentafluorides, are anticipated to exhibit high decomposition temperatures. The electron-withdrawing nature of the SF5 group can also influence the stability of the overall molecule.[1] In contrast to more common functional groups, the SF5 group is remarkably inert, resisting a wide range of chemical conditions, which often translates to enhanced thermal robustness.[3]

Quantitative Thermal Analysis Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative data on the decomposition temperatures or other thermal events for a series of aminophenylsulfur pentafluorides. This suggests that while the general stability of SF5-containing compounds is acknowledged, detailed thermal analysis of many specific aminophenyl derivatives has not been extensively published. The following sections provide the standard methodologies to acquire such crucial data.

Experimental Protocols for Thermal Stability Assessment

To determine the thermal stability of aminophenylsulfur pentafluorides, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the primary analytical techniques employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and mass loss profile of aminophenylsulfur pentafluorides as a function of temperature.

Methodology:

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications. Typically, this involves the use of standard reference materials with known mass changes and Curie point standards for temperature calibration.

-

Sample Preparation: Place a small, accurately weighed sample (typically 3-10 mg) of the aminophenylsulfur pentafluoride derivative into a clean, inert TGA pan (e.g., alumina, platinum, or aluminum).

-

Experimental Conditions:

-

Purge Gas: Use a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature well below the expected decomposition point (e.g., 30 °C).

-

Heat the sample at a constant rate, typically 10 °C/min, to a final temperature that ensures complete decomposition (e.g., 600-800 °C).

-

-

-

Data Analysis: The resulting TGA curve plots the percentage of mass loss versus temperature. The onset temperature of decomposition is a key indicator of thermal stability.

Differential Scanning Calorimetry (DSC)

Objective: To identify and quantify thermal transitions such as melting, crystallization, and solid-solid phase transitions, and to further investigate decomposition events.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity standards with known melting points and heats of fusion (e.g., indium).

-

Sample Preparation: Accurately weigh a small sample (typically 2-5 mg) of the aminophenylsulfur pentafluoride into a DSC pan (e.g., aluminum). For volatile or potentially energetic decompositions, hermetically sealed pans should be used. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Purge Gas: Maintain an inert atmosphere using a constant flow of high-purity nitrogen or argon (e.g., 20-50 mL/min).

-

Temperature Program:

-

Equilibrate the sample at a suitable starting temperature (e.g., 25 °C).

-

Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature beyond any expected transitions. A heat-cool-heat cycle can be employed to investigate reversible transitions and the glass transition.

-

-

-

Data Analysis: The DSC thermogram plots heat flow against temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition, crystallization) are observed as peaks. The peak temperature and integrated peak area provide information on the transition temperature and enthalpy change, respectively.

Visualizing Experimental Workflows

The logical flow of a comprehensive thermal stability analysis is depicted below.

References

Quantum Chemical Calculations for SF5-Substituted Benzenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pentafluorosulfanyl (SF5) group has emerged as a substituent of significant interest in medicinal chemistry and materials science, often dubbed a "super-trifluoromethyl" group.[1] Its unique combination of properties—strong electron-withdrawing character, high electronegativity, metabolic stability, and significant lipophilicity—makes it a valuable functional group for modulating the physicochemical and biological properties of organic molecules.[2][3] Quantum chemical calculations are indispensable tools for understanding and predicting the effects of the SF5 group on molecular structure, reactivity, and properties, thereby guiding the rational design of novel therapeutic agents and materials. This technical guide provides an in-depth overview of the application of quantum chemical calculations to SF5-substituted benzenes, including detailed methodologies and a summary of key quantitative data.

Core Concepts and Properties of the SF5 Group

The SF5 group is a potent electron-withdrawing substituent, significantly influencing the electronic landscape of the benzene ring to which it is attached. This effect is more pronounced than that of the well-known trifluoromethyl (CF3) group.[4] Key properties of the SF5 group include:

-

High Electronegativity: The cumulative effect of the five fluorine atoms results in a highly electronegative group, which strongly polarizes the C-S bond and induces a significant dipole moment.[2][3]

-

Thermal and Chemical Stability: The SF5 group is remarkably stable under a wide range of chemical conditions, a crucial attribute for its incorporation into drug candidates.[3]

-

Lipophilicity: Despite its polarity, the SF5 group is highly lipophilic, a property that can enhance the ability of a molecule to permeate cell membranes.[2][3]

-

Steric Bulk: The octahedral geometry of the SF5 group provides a distinct three-dimensional profile that can be exploited to probe and optimize interactions with biological targets.

These properties are quantified through various parameters, many of which can be accurately predicted using quantum chemical calculations.

Data Presentation: Calculated Properties of SF5-Substituted Benzenes

Quantum chemical calculations provide a wealth of quantitative data that can be used to compare the effects of the SF5 group with other substituents and to understand its influence on molecular properties. The following tables summarize key calculated parameters for SF5-substituted benzenes.

Table 1: Hammett Constants for the SF5 Group

Hammett constants (σ) quantify the electron-donating or electron-withdrawing nature of a substituent. The SF5 group exhibits strong electron-withdrawing character from both the meta and para positions.

| Substituent | σm | σp |

| SF5 | 0.61 | 0.68 |

| CF3 | 0.43 | 0.54 |

| NO2 | 0.71 | 0.78 |

Table 2: Calculated Dipole Moments (Debye) of Substituted Benzenes

The dipole moment is a measure of the overall polarity of a molecule. The introduction of the SF5 group leads to a significant increase in the dipole moment.

| Molecule | Calculated Dipole Moment (D) |

| Benzene | 0.00 |

| Toluene | 0.36 |

| Nitrobenzene | 4.22 |

| Pentafluorosulfanylbenzene | 3.36 |

Note: Values are illustrative and can vary with the level of theory and basis set used in the calculation.

Table 3: Calculated pKa Values for Substituted Phenols

The acidity (pKa) of phenols is sensitive to the electronic effects of substituents on the benzene ring. Electron-withdrawing groups like SF5 are expected to increase the acidity (lower the pKa) of the phenolic proton. While direct pKa calculations for SF5-phenol were not found in the initial searches, the strong electron-withdrawing nature of the SF5 group suggests a significant pKa-lowering effect.

| Compound | Predicted pKa |

| Phenol | ~9.9 |

| 4-Nitrophenol | ~7.1 |

| 4-(Trifluoromethyl)phenol | ~8.6 |

| 4-(Pentafluorosulfanyl)phenol | Expected to be < 7.1 |

Note: Experimental and accurately calculated values would be required for a precise comparison.

Experimental Protocols: Quantum Chemical Calculation Workflow

This section outlines a typical workflow for performing quantum chemical calculations on SF5-substituted benzenes using Density Functional Theory (DFT), a widely used and accurate method for such systems.

Molecular Structure Preparation

-

Software: A molecular modeling program such as Avogadro, GaussView, or ChemDraw is used to construct the initial 3D structure of the SF5-substituted benzene derivative.

-

Initial Geometry: An initial geometry can be generated using standard bond lengths and angles or through a preliminary molecular mechanics optimization.

Geometry Optimization

-

Purpose: To find the lowest energy conformation (the most stable structure) of the molecule.

-

Software: A quantum chemistry package such as Gaussian, ORCA, or Q-Chem is used.

-

Methodology:

-

Level of Theory: Density Functional Theory (DFT) is a common choice. The B3LYP hybrid functional is a robust and widely used functional for organic molecules.

-

Basis Set: A Pople-style basis set such as 6-31G(d) or a larger basis set like aug-cc-pVDZ is recommended for good accuracy.

-

Input File: An input file is created specifying the molecular coordinates, the desired level of theory and basis set, and the type of calculation (geometry optimization).

-

Execution: The calculation is run on a high-performance computing cluster.

-

Verification: After the optimization converges, a frequency calculation should be performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).

-

Calculation of Molecular Properties

Once the geometry is optimized, various electronic properties can be calculated.

-

Dipole Moment: This is typically calculated as part of the standard output of a geometry optimization or a single-point energy calculation.

-

Molecular Electrostatic Potential (MEP): The MEP is calculated and visualized to understand the charge distribution and identify regions of positive and negative electrostatic potential. This is useful for predicting non-covalent interactions.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, atomic charges, and orbital interactions within the molecule.

-

pKa Calculation: This is a more complex calculation that involves computing the free energy change of the deprotonation reaction in a solvent. It typically requires:

-

Geometry optimization of both the protonated and deprotonated species in the gas phase and with a continuum solvation model (e.g., CPCM or SMD).

-

Calculation of the Gibbs free energies for all species.

-

Use of a thermodynamic cycle to calculate the pKa.

-

Mandatory Visualization

Signaling Pathways and Logical Relationships

The following diagrams illustrate key conceptual workflows in the quantum chemical study of SF5-substituted benzenes.

Conclusion

Quantum chemical calculations are a powerful and essential component of modern research involving SF5-substituted benzenes. They provide fundamental insights into the electronic structure and properties of these molecules, enabling researchers to make informed decisions in the design and development of new drugs and materials. The computational protocols outlined in this guide, coupled with the tabulated data, offer a solid foundation for scientists and professionals to embark on or advance their computational studies in this exciting and rapidly evolving field. As computational resources become more accessible and theoretical methods continue to improve, the predictive power of these calculations will undoubtedly play an even more critical role in future discoveries.

References

Methodological & Application

Application Notes and Protocols: 3-Aminophenylsulfur Pentafluoride as a Versatile Building Block in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminophenylsulfur pentafluoride is a valuable and increasingly utilized building block in medicinal chemistry and materials science. The presence of the electron-withdrawing pentafluorosulfanyl (SF₅) group imparts unique properties to molecules, including high metabolic stability, increased lipophilicity, and altered electronic characteristics, making it a bioisostere of choice for groups like trifluoromethyl (CF₃) and tert-butyl. The amino functionality provides a convenient handle for a variety of chemical transformations, allowing for its incorporation into a diverse range of molecular scaffolds.

These application notes provide an overview of the synthetic utility of this compound, complete with detailed experimental protocols for key transformations and quantitative data to guide reaction optimization.

Key Applications

The primary applications of this compound in synthesis revolve around the reactivity of the aniline moiety. These include:

-

Amide Bond Formation: Acylation of the amino group to form amides is a fundamental transformation, enabling the connection of the SF₅-phenyl core to a wide array of carboxylic acids.

-

Carbon-Nitrogen (C-N) Cross-Coupling Reactions: Palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Ullmann condensation, allow for the formation of diarylamines and other complex nitrogen-containing structures.

-

Diazotization and Subsequent Reactions: The amino group can be converted to a diazonium salt, which can then be displaced by a variety of nucleophiles in Sandmeyer-type reactions or used in azo coupling reactions.

-

Synthesis of Heterocycles: this compound can serve as a precursor for the synthesis of various SF₅-substituted heterocyclic compounds.

Data Presentation: Reaction Parameters and Yields

The following tables summarize typical reaction conditions and reported yields for key transformations involving aminophenylsulfur pentafluorides and related anilines. These data can serve as a starting point for reaction development.

Table 1: Amide Bond Formation

| Carboxylic Acid/Acylating Agent | Amine | Coupling Reagent/Method | Solvent | Base | Time (h) | Yield (%) | Reference |

| 3-Benzamido-2-fluorobenzoic acid | 4-(Pentafluorosulfanyl)aniline | SOCl₂, then amine addition | Acetone/Water | NaHCO₃ | 2 | 85 | [1] |

| Generic Carboxylic Acid | This compound | HATU | DMF | DIEA | 2-12 | 70-95 (expected) | Adapted from[2] |

| Generic Carboxylic Acid | This compound | Acyl Chloride | DCM | Pyridine | 1-4 | 75-98 (expected) | General Protocol |

Table 2: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

| Aryl Halide/Triflate | Amine | Catalyst/Ligand | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| Aryl Bromide | This compound | Pd₂(dba)₃ / XPhos | Toluene | NaOtBu | 100 | 12-24 | 60-90 (expected) |

| Aryl Chloride | This compound | Pd G3 XPhos | Dioxane | LHMDS | 110 | 12-24 | 55-85 (expected) |

Table 3: Diazotization and Subsequent Reactions

| Starting Aniline | Reagent 1 | Reagent 2 | Solvent | Temperature (°C) | Product Type | Yield (%) |

| This compound | NaNO₂ / HCl(aq) | CuBr | Water/HBr | 0-5, then 60 | 3-Bromophenylsulfur Pentafluoride | 65-85 (expected) |

| This compound | t-BuONO | KI | Acetonitrile | 60 | 3-Iodophenylsulfur Pentafluoride | 70-90 (expected) |

| This compound | NaNO₂ / HCl(aq) | HBF₄ | Water | 0-5 | Diazonium Tetrafluoroborate Salt | >90 (isolated) |

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol is a robust method for the formation of amide bonds, particularly with electron-deficient anilines like this compound.

Materials:

-

Carboxylic acid of interest

-

This compound

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

1 M HCl (aq)

-

Saturated NaHCO₃ (aq)

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 eq.) and this compound (1.05 eq.) in anhydrous DMF.

-

Add DIEA (2.5 eq.) to the solution and stir for 5 minutes at room temperature.

-

Add HATU (1.1 eq.) to the stirring solution.

-

Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude product by silica gel column chromatography if necessary.

Protocol 2: Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed C-N cross-coupling of an aryl bromide with this compound.

Materials:

-

Aryl bromide

-

This compound

-

Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0))

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (0.02 eq.), XPhos (0.04 eq.), and NaOtBu (1.4 eq.).

-

Add the aryl bromide (1.0 eq.) and this compound (1.2 eq.).

-

Add anhydrous toluene via syringe.

-

Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite®, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Protocol 3: Diazotization and Sandmeyer Reaction

This protocol outlines the conversion of this compound to a diazonium salt, followed by a Sandmeyer reaction to introduce a bromine atom.

Materials:

-

This compound

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric acid (HCl)

-

Copper(I) bromide (CuBr)

-

Hydrobromic acid (HBr, 48%)

-

Ice

-

Diethyl ether

Procedure:

-

Diazonium Salt Formation:

-

In a flask, dissolve this compound (1.0 eq.) in a mixture of concentrated HCl and water at 0 °C.

-

Slowly add a solution of NaNO₂ (1.1 eq.) in water dropwise, keeping the temperature below 5 °C.

-

Stir the resulting solution at 0-5 °C for 30 minutes.

-

-

Sandmeyer Reaction:

-

In a separate flask, dissolve CuBr (1.2 eq.) in HBr (48%) at room temperature.

-

Cool the CuBr solution to 0 °C.

-

Slowly add the cold diazonium salt solution to the stirring CuBr solution. Vigorous gas evolution (N₂) will be observed.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 60 °C for 1 hour.

-

Cool the reaction mixture to room temperature and extract with diethyl ether (3x).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate under reduced pressure.

-

Purify the crude 3-bromophenylsulfur pentafluoride by column chromatography or distillation.

-

Visualizations

Amide Coupling Workflow

Caption: Workflow for HATU-mediated amide coupling.

Catalytic Cycle for Buchwald-Hartwig Amination

References

Synthetic Protocols Utilizing 3-Aminophenylsulfur Pentafluoride: Application Notes for Researchers

For researchers, scientists, and drug development professionals, 3-Aminophenylsulfur Pentafluoride [(3-SF₅)-aniline] emerges as a pivotal building block in the design of novel therapeutics and agrochemicals. The unique physicochemical properties of the pentafluorosulfanyl (SF₅) group, often dubbed a "super-trifluoromethyl" moiety, offer significant advantages in modulating the bioactivity, metabolic stability, and pharmacokinetic profiles of parent molecules.

The SF₅ group is characterized by its high electronegativity, strong electron-withdrawing nature, and substantial steric bulk.[1] These features contribute to enhanced lipophilicity and improved resistance to metabolic degradation, making it an attractive substituent in modern medicinal chemistry.[1][2][3] This document provides detailed synthetic protocols and application notes for the utilization of this compound in the synthesis of diverse molecular scaffolds.

I. Physicochemical Properties of the SF₅ Group

The incorporation of a pentafluorosulfanyl group can significantly alter the properties of a lead compound. A summary of these effects is presented below.

| Property | Impact of SF₅ Substitution | Reference |

| Lipophilicity (logP) | Generally increases, enhancing membrane permeability. | [1][2] |

| Metabolic Stability | Significantly increases due to the high strength of S-F bonds. | [2][3] |

| Electronegativity | High, acting as a strong electron-withdrawing group. | [1] |

| Steric Bulk | Provides a unique three-dimensional profile for active site binding. | |

| Solubility | Can be modulated depending on the overall molecular structure. | [1] |

II. Synthetic Transformations of this compound

The amino functionality of (3-SF₅)-aniline serves as a versatile handle for a variety of chemical transformations, enabling its incorporation into a wide range of molecular architectures.

A. Amide Bond Formation

A fundamental transformation for the synthesis of bioactive molecules is the formation of an amide bond. This can be readily achieved by reacting this compound with carboxylic acids or their activated derivatives.

Experimental Protocol: General Procedure for Amide Synthesis

-

Activation of Carboxylic Acid: To a solution of the desired carboxylic acid (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a coupling agent like HATU (1.1 eq.) and a base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq.). Stir the mixture at room temperature for 15-30 minutes.

-

Amine Addition: To the activated carboxylic acid solution, add this compound (1.05 eq.).

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid, aqueous base, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired amide.

Logical Workflow for Amide Synthesis

Caption: Workflow for the synthesis of SF₅-containing amides.

B. Diazotization and Subsequent Reactions

The amino group of this compound can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of functional groups onto the aromatic ring.

Experimental Protocol: Sandmeyer-type Reaction

-

Diazotization: Dissolve this compound (1.0 eq.) in an aqueous solution of a strong acid (e.g., HCl, H₂SO₄) at 0-5 °C. Add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt solution.

-

Nucleophilic Substitution: In a separate flask, prepare a solution of a copper(I) salt (e.g., CuCl, CuBr, CuCN) in the corresponding acid. Slowly add the cold diazonium salt solution to the copper(I) salt solution.

-

Reaction and Work-up: Allow the reaction mixture to warm to room temperature and stir until nitrogen evolution ceases. Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify by column chromatography or distillation.

Signaling Pathway Analogy: Diazonium Salt Reactivity

Caption: Reaction pathway for the functionalization of (3-SF₅)-aniline.

III. Applications in Drug Discovery and Agrochemicals

The unique properties of the SF₅ group have led to its incorporation into molecules with a range of biological activities.

A. Insecticides

SF₅-containing compounds have shown significant promise as insecticides. For instance, meta-diamide insecticides incorporating a pentafluorosulfanyl group have demonstrated high insecticidal activity.[1]

| Compound Structure | Target Pest | Activity | Reference |

| 3-benzamido-N-(2,6-dimethyl-4-(pentafluoro-λ⁶-sulfanyl)phenyl)-2-fluorobenzamide | Plutella xylostella | High inhibition of feeding | [1] |

B. Anticancer Agents

The metabolic stability imparted by the SF₅ group is a desirable feature for anticancer drug candidates. Research has shown that SF₅-containing compounds can exhibit promising antiproliferative activity against various cancer cell lines.

IV. Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds in the fields of drug discovery and agrochemicals. The protocols and data presented here provide a foundation for researchers to explore the potential of the SF₅ moiety in their own research endeavors. The continued development of synthetic methodologies and a deeper understanding of the structure-activity relationships of SF₅-containing compounds will undoubtedly lead to the discovery of new and improved therapeutic and agricultural agents.

References

- 1. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A general leaving group assisted strategy for synthesis of pentafluorosulfanyl allylic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 2993-22-8 [m.chemicalbook.com]

The Emergence of 3-Aminophenylsulfur Pentafluoride in Medicinal Chemistry: A Versatile Building Block for Novel Therapeutics

For Immediate Release

Shanghai, China – December 27, 2025 – The unique physicochemical properties of the pentafluorosulfanyl (SF₅) group have positioned it as a "super-trifluoromethyl" bioisostere in modern drug discovery.[1] Among the key building blocks for introducing this valuable moiety, 3-Aminophenylsulfur Pentafluoride (3-APSF) is gaining significant traction. Its strategic placement of an amino group on the phenyl ring offers a versatile handle for synthetic elaboration, enabling the creation of diverse molecular scaffolds with enhanced pharmacological profiles. This application note provides a comprehensive overview of the current and potential applications of 3-APSF in medicinal chemistry, complete with detailed experimental protocols and a summary of relevant quantitative data.

The Physicochemical Advantages of the Pentafluorosulfanyl Group

The SF₅ group offers several advantages over other commonly used bioisosteres like the trifluoromethyl (CF₃) or tert-butyl groups. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can significantly improve a drug candidate's pharmacokinetic and pharmacodynamic properties.[1] These characteristics often lead to enhanced target affinity, increased cell membrane permeability, and reduced metabolic degradation, ultimately contributing to improved efficacy and a better therapeutic window.

Applications of this compound in Drug Discovery

While direct and extensive literature on the medicinal chemistry applications of 3-APSF is still emerging, its utility can be inferred from the synthesis of various bioactive molecules where the 3-(pentafluorosulfanyl)aniline scaffold is a key component.

Antimicrobial Agents

The SF₅ moiety has been successfully incorporated into antimicrobial agents to enhance their potency. Diarylurea compounds containing the SF₅ group have shown selective and potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2] The synthetic route to these compounds often involves the reaction of an isocyanate with an appropriately substituted aniline, a role for which 3-APSF is well-suited.

Kinase Inhibitors

The development of kinase inhibitors is a major focus in oncology research. The SF₅ group has been incorporated into various kinase inhibitor scaffolds. While specific examples starting directly from 3-APSF are not yet widely published, the synthesis of related structures suggests its potential. For instance, the general synthesis of benzamide derivatives as Bcr-Abl kinase inhibitors provides a template where 3-APSF could be utilized as a key starting material.

Antiparasitic Drugs

A notable application of a related compound is in the synthesis of pentafluorosulfanyl analogs of the antimalarial drug mefloquine. The synthesis starts from commercially available amino-(pentafluorosulfanyl)-benzenes, demonstrating the feasibility of using aminophenylsulfur pentafluoride isomers as precursors for complex bioactive molecules.[1]

Quantitative Data Summary

To facilitate comparison, the following table summarizes key physicochemical properties and biological activities of representative SF₅-containing compounds compared to their trifluoromethyl (CF₃) analogs.

| Compound Class | SF₅ Analog | Biological Activity (IC₅₀/MIC) | CF₃ Analog | Biological Activity (IC₅₀/MIC) | Reference |

| Insecticides | Fipronil Analog | Higher activity vs. resistant strain | Fipronil | Standard activity | [3] |

| Antimalarials | Mefloquine Analog | Improved in vivo activity & half-life | Mefloquine | Standard activity | [1] |

| Flufenamic Acid Analogs | SF₅-Flufenamic Acid | Potent AKR1C3 Inhibition | Flufenamic Acid | Standard Inhibition | [4][5] |

Experimental Protocols

The following are detailed protocols for key synthetic transformations involving this compound and related compounds. These protocols are based on established methodologies and can be adapted for the synthesis of novel drug candidates.

Protocol 1: Amide Coupling of this compound

Objective: To synthesize N-(3-(pentafluorosulfanyl)phenyl)amides, a common scaffold in medicinal chemistry.

Materials:

-

This compound (1.0 eq)

-

Carboxylic acid of interest (1.1 eq)

-

HATU (1,1'-[Azobis(methylen)]bis[3-methyl-1H-imidazolium] hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Standard laboratory glassware and purification supplies

Procedure:

-